1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[(5-chloro-1-methylimidazol-2-yl)methyl]indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-17-12(15)7-16-13(17)8-18-10-5-3-2-4-9(10)6-11(18)14(19)20/h2-7H,8H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQWKYHXLSQRIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CN2C3=CC=CC=C3C=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hemetsberger–Knittel Indole Synthesis
A pivotal method for constructing indole-2-carboxylates involves the Hemetsberger–Knittel reaction, which proceeds via the Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolytic azide decomposition and electrophilic cyclization. This approach allows for regioselective synthesis of indole derivatives with various substitutions at the 3-position, including alkyl groups (e.g., ethyl, butyl, hexyl) and halogens (e.g., chloro).
Methyl 2-azidoacetate + Substituted benzaldehyde → (Knoevenagel condensation) → Azidocinnamate → (Thermolysis) → Indole-2-carboxylate
- Temperature control during thermolysis (typically 150–180°C)
- Stoichiometry of reactants influences regioselectivity
- Use of suitable solvents such as toluene or DMF
Hydrolysis to Carboxylic Acid
The methyl ester intermediates are hydrolyzed under basic or acidic conditions to yield the free indole-2-carboxylic acids. Common hydrolysis methods include:
- Basic hydrolysis using sodium hydroxide in aqueous ethanol
- Acidic hydrolysis with hydrochloric acid
This step provides the core scaffold necessary for subsequent amide coupling.
Functionalization at the 5-Position: Chlorination
Chlorination at the 5-position of the indole ring is achieved via electrophilic aromatic substitution. Sulfuryl chloride is frequently employed for selective chlorination of indole derivatives, often under reflux conditions in benzene or chlorinated solvents.
Indole-2-carboxylic acid derivative + Sulfuryl chloride → 5-Chloroindole-2-carboxylic acid
This step is critical for introducing the chloro substituent, which enhances biological activity and facilitates further modifications.
Introduction of the Imidazolylmethyl Group
Synthesis of 1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic Acid
The key step involves the formation of a methylene linkage between the indole-2-carboxylic acid and the imidazole ring.
Method A: Nucleophilic Substitution Approach
- The 5-chloroindole-2-carboxylic acid is first activated as an acid chloride or an ester.
- The imidazole derivative, specifically 5-chloro-1-methylimidazole, is deprotonated using a base such as sodium hydride or potassium tert-butoxide.
- The deprotonated imidazole then reacts with the activated indole derivative via nucleophilic substitution at the methyl position, forming the methylene bridge.
Method B: Formaldehyde-Mediated Methylation
- Alternatively, a formaldehyde or paraformaldehyde can be employed to generate the methylene linker through a Mannich-type reaction, where the imidazole nitrogen acts as a nucleophile.
Optimization and Reaction Conditions
- Use of polar aprotic solvents such as DMF or DMSO enhances nucleophilic substitution efficiency.
- Reaction temperatures typically range from room temperature to 80°C.
- Catalysts like acetic acid or p-toluenesulfonic acid may be employed to facilitate the formation of the methylene bridge.
Final Coupling and Purification
Amide Bond Formation
The carboxylic acid group of the indole derivative is activated using coupling agents such as BOP (Benzotriazole-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate) or HATU in the presence of a base like DIPEA (N,N-Diisopropylethylamine). The activated acid reacts with the amino-functionalized imidazole derivative to form the desired amide linkage.
Indole-2-carboxylic acid derivative + Coupling agent + Amine derivative → Amide product
Purification
- Crude products are purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).
- Alternatively, flash chromatography on silica gel is employed for higher purity.
Summary of Key Data and Reaction Parameters
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Hemetsberger–Knittel synthesis | Methyl 2-azidoacetate, substituted benzaldehyde, heat | 70-85% | Regioselectivity depends on temperature and reactant ratios |
| Ester hydrolysis | NaOH or HCl, reflux | 80-90% | Converts methyl ester to acid |
| Chlorination | Sulfuryl chloride, reflux | 60-75% | Selective chlorination at the 5-position |
| Methylene linkage formation | 5-chloro-1-methylimidazole, base, solvent | 65-80% | Nucleophilic substitution or Mannich reaction |
| Amide coupling | BOP, DIPEA, solvent | 70-85% | Final step to form the compound |
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced at the carboxylic acid group to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the imidazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Indole-2-carboxylic acid derivatives with oxidized side chains.
Reduction: Indole-2-methanol derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to indole derivatives. For instance, research indicates that derivatives of indole, including those similar to 1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid, exhibit potent antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Efficacy
A study conducted by Gaikwad et al. evaluated the antibacterial activity of synthesized indazole derivatives, revealing that certain compounds displayed significant zones of inhibition against bacterial pathogens. The minimum inhibitory concentrations (MICs) were measured, demonstrating that modifications in the molecular structure can enhance antibacterial properties .
| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| 5A | 17 | 100 |
| 5F | 19 | 50 |
| Penicillin | 30 | 10 |
Cancer Research
The compound's potential as an anticancer agent has been investigated through molecular docking studies. These studies suggest that it may interact effectively with DNA gyrase, an enzyme crucial for DNA replication in bacteria and a target for cancer therapy .
Case Study: Molecular Docking Analysis
In a recent study, molecular docking simulations indicated strong binding affinities between the compound and the active site of DNA gyrase, suggesting its potential as a lead compound in developing new anticancer drugs . The binding energy metrics were promising, indicating favorable interactions at the molecular level.
Anti-inflammatory Properties
Indole derivatives have also been studied for their anti-inflammatory effects. Research suggests that compounds similar to 1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Case Study: Anti-inflammatory Activity
In vitro studies demonstrated that specific indole derivatives significantly reduced levels of TNF-alpha and IL-6 in macrophage cell lines, indicating their potential use in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of 1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The indole moiety can intercalate into DNA, affecting transcription and replication processes. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs (Figure 1):
Figure 1. Structural motifs of compared compounds.
Structural and Functional Insights
Core Heterocycle Variations: The target compound uses a monocyclic imidazole, whereas analogs like Compound 25 () and K23 () incorporate benzimidazole or multi-substituted imidazole rings. Benzimidazoles (fused benzene-imidazole systems) often improve π-π stacking interactions in protein binding . The 5-chloro substituent on the imidazole in the target compound contrasts with K23’s 4-chlorobenzyl and phenyl groups, which enhance hydrophobicity and steric bulk .
Substituent Effects :
- The methyl group at the 1-position of the imidazole in the target compound may reduce metabolic degradation compared to unsubstituted imidazoles .
- Carboxylic acid at the indole 2-position (common in the target, K23, and 5-hydroxy analog) is critical for hydrogen bonding in enzyme active sites, as seen in IDO1 inhibitors .
Synthetic Pathways :
- The target compound’s synthesis likely involves coupling an indole-2-carboxylic acid derivative with a functionalized imidazole, analogous to methods in (e.g., amide bond formation) and (methylene bridge formation via alkylation) .
- Characterization techniques such as FTIR and ¹H NMR () would confirm functional groups (e.g., -COOH, C-Cl) and regiochemistry .
The chloro and methyl groups may confer selectivity similar to G protein-coupled receptor (GPCR) ligands in .
Biological Activity
1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid is a compound with significant biological activity, particularly in pharmacological applications. This article explores its biological effects, mechanisms of action, and potential therapeutic uses based on recent research findings.
Chemical Structure and Properties
The compound's chemical structure can be outlined as follows:
- IUPAC Name : 1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid
- Molecular Formula : C14H12ClN3O2
- Molecular Weight : 287.72 g/mol
Biological Activity Overview
This compound exhibits a range of biological activities, including:
-
Antimicrobial Activity :
- Preliminary studies indicate that derivatives of indole compounds, including this one, have shown effectiveness against various bacterial strains. For instance, the compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
-
Anticancer Properties :
- Research has highlighted the potential of indole derivatives in cancer therapy. The compound is believed to inhibit key enzymes involved in tumor growth, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are critical in the metabolism of tryptophan and immune modulation .
- Neuroprotective Effects :
The biological effects of 1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a dual inhibitor of IDO and TDO, showing low micromolar IC50 values that indicate potent inhibition. This action is crucial for enhancing the immune response against tumors .
- Oxidative Stress Reduction : By modulating oxidative stress pathways, the compound may help mitigate neuronal damage in conditions like Alzheimer's disease .
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
Q & A
Q. What synthetic strategies are commonly employed to prepare 1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid?
- Methodological Answer : The compound can be synthesized via condensation reactions. A typical approach involves: (i) Reacting a 3-formyl-indole-2-carboxylic acid derivative with a substituted imidazole under acidic conditions (e.g., acetic acid with sodium acetate as a catalyst). (ii) Refluxing the mixture for 3–5 hours to facilitate cyclization or substitution, followed by recrystallization from acetic acid or DMF/acetic acid mixtures for purification . (iii) Characterization via IR spectroscopy to confirm the presence of carboxylic acid and imidazole functional groups, supplemented by H/C NMR for structural elucidation .
Q. Which spectroscopic and chromatographic techniques are critical for verifying the compound’s purity and structural integrity?
- Methodological Answer :
- IR Spectroscopy : Identifies key functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
- NMR Spectroscopy : H NMR detects aromatic protons (indole and imidazole rings) and methyl/methylene groups, while C NMR confirms carbon environments .
- HPLC : Monitors purity using reverse-phase columns (C18) with UV detection at 254 nm, ensuring <5% impurities .
Q. What are the primary storage conditions to maintain the compound’s stability?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis of the carboxylic acid and chloro-imidazole moieties. Stability should be verified via periodic HPLC analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
- Methodological Answer :
- Catalyst Screening : Test acidic (e.g., acetic acid) vs. basic conditions (e.g., TDAE) to enhance substitution at the imidazole methyl position .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) against acetic acid to balance reaction rate and byproduct formation .
- Temperature Control : Optimize reflux temperature (e.g., 100–120°C) to minimize decomposition while ensuring complete conversion .
- Real-Time Monitoring : Use TLC or in situ IR to track reaction progress and terminate at peak yield .
Q. How can researchers address low aqueous solubility during biological assays?
- Methodological Answer :
- Derivatization : Convert the carboxylic acid to a sodium salt or ester (e.g., ethyl ester) to enhance solubility. highlights esterification as a viable strategy .
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin formulations to solubilize the compound without cytotoxicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release in cell-based assays .
Q. What mechanistic insights explain conflicting biological activity data across cell lines?
- Methodological Answer :
- Cell-Specific Metabolism : Test metabolic stability in different cell lysates (e.g., liver microsomes) to identify degradation pathways .
- Target Engagement Assays : Use competitive binding assays (e.g., SPR, ITC) to quantify interactions with putative targets (e.g., kinases) and correlate with activity .
- Epigenetic Variability : Profile histone modification or methylation states in cell lines to explain differential responses .
Q. How can conflicting crystallographic and spectroscopic data be resolved during structural validation?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with a stabilizing ligand (e.g., PEG) to improve crystal quality and validate bond lengths/angles .
- DFT Calculations : Compare experimental NMR/IR data with computational models (e.g., Gaussian) to reconcile discrepancies in tautomeric forms .
- Multi-Technique Cross-Validation : Overlay mass spectrometry (HRMS) and N NMR data to confirm the imidazole ring’s substitution pattern .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer :
- Stepwise Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to isolate intermediates .
- Flow Chemistry : Implement continuous flow reactors to control exothermic reactions and reduce dimerization .
- Byproduct Tracking : Employ LC-MS to identify and quantify impurities (e.g., chlorinated byproducts) for targeted optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
